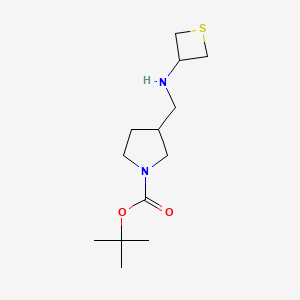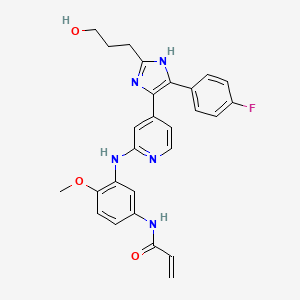
N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide is a synthetic organic compound that features an imidazole ring and a hydroxyimino group. Compounds with imidazole rings are often biologically active and can be found in various pharmaceuticals and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Group: The imidazole ring is then alkylated with an ethyl group using reagents such as ethyl bromide in the presence of a base.
Introduction of the Hydroxyimino Group: The final step involves the reaction of the intermediate with hydroxylamine to form the hydroxyimino group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme activities or as a ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The hydroxyimino group might participate in hydrogen bonding or redox reactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Metronidazole: An antibiotic with an imidazole ring.
Oxime Derivatives: Compounds with hydroxyimino groups used in various chemical applications.
Uniqueness
N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide is unique due to the combination of the imidazole ring and the hydroxyimino group, which might confer specific biological activities or chemical reactivity not found in other compounds.
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C7H10N4O2/c12-7(4-11-13)9-2-1-6-3-8-5-10-6/h3-5,13H,1-2H2,(H,8,10)(H,9,12)/b11-4+ |
InChI Key |
PUXCDCSABRMGHG-NYYWCZLTSA-N |
Isomeric SMILES |
C1=C(NC=N1)CCNC(=O)/C=N/O |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)

![Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12947965.png)
![1,10-bis[2-chloro-4-(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947969.png)

![4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)

![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12947991.png)





![tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)
